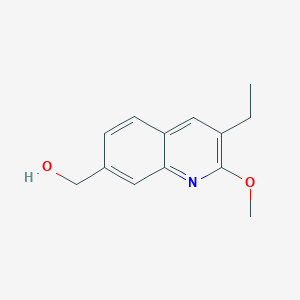

(3-Ethyl-2-methoxyquinolin-7-yl)methanol

Description

Significance of Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in heterocyclic chemistry. researchgate.netbenthamdirect.com This structural motif is not merely a synthetic curiosity but a recurring feature in a vast number of biologically active compounds and functional materials. nih.gov As a weak tertiary base, also known as 1-aza-naphthalene or benzo[b]pyridine, its chemical properties allow for diverse functionalization through electrophilic and nucleophilic substitution reactions. benthamdirect.comnih.govresearchgate.net The versatility of the quinoline scaffold has made it a key building block for the development of novel medications and a focal point in drug discovery. researchgate.netnih.gov Its presence in numerous marketed drugs highlights its importance in medicinal chemistry. researchgate.netbenthamdirect.com The continuous exploration of quinoline derivatives by medicinal and synthetic organic chemists underscores their significance in the pursuit of new therapeutic agents. researchgate.netnih.gov

Overview of Methodological Advancements in Quinoline Synthesis

The synthesis of quinoline derivatives has evolved significantly from classical methods to more efficient and sustainable modern techniques. nih.gov Traditional named reactions such as the Skraup, Doebner-von Miller, Friedländer, Pfitzinger, and Conrad-Limpach syntheses have been foundational. researchgate.netnih.gov However, contemporary research focuses on improving these methods through greener protocols. nih.gov

Recent advancements are characterized by the use of transition-metal catalysis, photoredox chemistry, and microwave-assisted synthesis. mdpi.comnumberanalytics.com Catalysts based on palladium, copper, rhodium, and cobalt are now widely employed to facilitate cascade C–H bond activation and heteroannulation reactions under milder conditions. mdpi.comnumberanalytics.com These modern methods offer high efficiency, broad substrate tolerance, and greater environmental compatibility. mdpi.com Furthermore, techniques like ultrasound-promoted synthesis and one-pot multicomponent reactions are gaining prominence as they often increase yields and reduce reaction times. benthamdirect.comresearchgate.net The development of heterogeneous catalysts, which can be easily recovered and recycled, also contributes to the sustainability of quinoline synthesis. numberanalytics.com

Contextualization of Alkyl- and Alkoxy-Substituted Quinoline Derivatives in Preclinical Investigations

The strategic placement of alkyl and alkoxy substituents on the quinoline core is a critical aspect of medicinal chemistry, often modulating the biological activity of the resulting derivatives. nih.gov Preclinical studies have shown that these substitutions can significantly influence a compound's efficacy and properties. For instance, the introduction of flexible alkylamino side chains and alkoxy groups at specific positions of the quinoline nucleus has been explored to enhance the antiproliferative activity of potential anticancer agents. nih.gov

Research has indicated that the presence of an alkyl or benzyloxy propyl group on the quinoline ring can lead to potent inhibitory activity against certain enzymes. nih.gov In some cases, even a simple methyl group can confer strong biological inhibition. nih.gov Similarly, studies on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives have shown that varying the alkoxy group (from methoxy (B1213986) to butoxy) can impact antimycobacterial activity, with n-propyl and n-butyl groups sometimes increasing potency. nih.gov These findings highlight the importance of alkyl and alkoxy groups in the fine-tuning of molecular properties for therapeutic applications. nih.govnih.gov

Scope and Objectives of Research on Substituted Quinoline Methanols

Research into substituted quinoline methanols is often driven by the goal of developing new therapeutic agents with improved properties. nih.gov A key objective is to understand the structure-activity relationships (SAR), which involves systematically modifying the structure, such as the side chains, to enhance potency while potentially reducing undesirable effects. nih.gov For example, a study on diamine quinoline methanols based on the mefloquine (B1676156) scaffold aimed to maintain antimalarial potency while reducing accumulation in the central nervous system. nih.gov

The synthesis of novel quinoline methanol (B129727) synthons, such as (2-chloroquinolin-3-yl)(thiophen-2-yl)methanol, serves as a platform for creating libraries of new compounds for biological screening. nih.gov The oxidation of a quinolin-3-yl methanol to its corresponding carbaldehyde demonstrates a synthetic transformation that can lead to a new class of derivatives. rsc.org The overarching goal is to identify lead compounds, like the diamine quinoline methanol WR621308, which exhibit promising efficacy and could be suitable for further development. nih.gov

Chemical Data for (3-Ethyl-2-methoxyquinolin-7-yl)methanol

While extensive peer-reviewed research on the biological activity or specific applications of this compound is not widely available in the public domain, its fundamental chemical properties have been predicted and are available through chemical suppliers.

| Property | Value | Source |

| CAS Number | 1056892-52-4 | chemicalbook.com |

| Molecular Formula | C₁₃H₁₅NO₂ | chemicalbook.com |

| Molecular Weight | 217.26 g/mol | chemicalbook.com |

| Predicted Boiling Point | 358.7 ± 37.0 °C | chemicalbook.com |

| Predicted Density | 1.159 ± 0.06 g/cm³ | chemicalbook.com |

| Predicted pKa | 13.84 ± 0.10 | chemicalbook.com |

This data is based on computational predictions and should be considered as such.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-ethyl-2-methoxyquinolin-7-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-10-7-11-5-4-9(8-15)6-12(11)14-13(10)16-2/h4-7,15H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSZZARSXMRRLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2C=C(C=CC2=C1)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699481 | |

| Record name | (3-Ethyl-2-methoxyquinolin-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056892-52-4 | |

| Record name | (3-Ethyl-2-methoxyquinolin-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis of 3 Ethyl 2 Methoxyquinolin 7 Yl Methanol and Its Analogs

Spectroscopic Techniques for Elucidating Higher-Order Structural Features

Spectroscopic methods are indispensable tools for probing the nuanced structural details of molecules in both solution and the solid state. These techniques provide a wealth of information, from the connectivity of atoms to the subtle interplay of non-covalent interactions that dictate molecular conformation and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. While basic 1H and 13C NMR are used to determine the primary structure, advanced NMR experiments provide deeper insights into stereochemistry and conformational dynamics. For quinoline (B57606) derivatives, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the through-space proximity of protons, which is crucial for assigning stereochemistry and understanding the preferred conformations of flexible side chains, such as the ethyl and methanol (B129727) groups in (3-Ethyl-2-methoxyquinolin-7-yl)methanol.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Quinoline Scaffold (Predicted)

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2/C2 | - | ~160 |

| H4/C4 | ~7.5 | ~125 |

| H5/C5 | ~7.8 | ~128 |

| H6/C6 | ~7.4 | ~120 |

| H8/C8 | ~7.6 | ~135 |

| CH₂ (Ethyl) | ~2.8 (q) | ~25 |

| CH₃ (Ethyl) | ~1.3 (t) | ~15 |

| OCH₃ | ~4.0 (s) | ~55 |

| CH₂OH | ~4.8 (s) | ~65 |

| Note: These are predicted values and can vary based on the solvent and other experimental conditions. |

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is highly sensitive to the molecular vibrations and is particularly well-suited for studying hydrogen bonding interactions. nih.govyoutube.comrsc.org The hydroxyl group in this compound can act as a hydrogen bond donor, while the quinoline nitrogen and the methoxy (B1213986) oxygen can act as hydrogen bond acceptors. The formation of intermolecular or intramolecular hydrogen bonds leads to characteristic shifts in the vibrational frequencies of the involved functional groups.

Specifically, the O-H stretching frequency, typically observed in the range of 3200-3600 cm⁻¹, will broaden and shift to lower wavenumbers upon hydrogen bond formation. The extent of this shift provides a qualitative measure of the hydrogen bond strength. Raman spectroscopy can also provide complementary information, particularly for the skeletal vibrations of the quinoline ring system. researchgate.netresearchgate.net Studies on analogous hydroxy- and methoxy-substituted quinolines have shown that the analysis of the vibrational spectra, often in conjunction with computational methods like Density Functional Theory (DFT), can reveal detailed information about the hydrogen bonding networks present in the solid state and in solution. scispace.comiosrjournals.orgresearchgate.netarabjchem.org

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Quinolines

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| O-H | Stretching | 3200-3600 | Broadens and shifts to lower frequency upon H-bonding. iosrjournals.org |

| C-H (aromatic) | Stretching | 3000-3100 | - |

| C-H (aliphatic) | Stretching | 2850-3000 | - |

| C=N (quinoline) | Stretching | 1500-1600 | Sensitive to substitution on the ring. arabjchem.org |

| C=C (quinoline) | Stretching | 1450-1600 | - |

| C-O (methoxy) | Stretching | 1000-1300 | Asymmetric and symmetric stretches. researchgate.net |

| C-O (alcohol) | Stretching | 1000-1260 | - |

Electronic spectroscopy, primarily UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure of molecules and the transitions between electronic energy levels. The quinoline ring system is a chromophore that absorbs UV light, and the position and intensity of the absorption bands are sensitive to the nature and position of substituents. The introduction of the methoxy, ethyl, and hydroxymethyl groups on the quinoline core of this compound influences the electronic properties.

The methoxy group, being an electron-donating group, can cause a red shift (bathochromic shift) in the absorption maxima. The study of the electronic spectra in different solvents can reveal information about the nature of the electronic transitions (e.g., π→π* or n→π*) and the occurrence of charge transfer interactions. nih.govacs.orgrsc.org In some quinoline derivatives, intramolecular charge transfer (ICT) from an electron-donating group to the electron-accepting quinoline ring can be observed, which is often characterized by a broad, solvent-dependent fluorescence emission. academicjournals.org

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides a static picture of the molecule's conformation and the intricate network of intermolecular interactions that govern the crystal packing.

X-ray crystallography allows for the precise measurement of the distances and angles of hydrogen bonds, providing a quantitative understanding of these crucial interactions. rsc.orgnih.govrsc.orgacs.org The hydroxyl group of this compound is expected to be a key player in forming hydrogen bonds, potentially linking molecules together in a head-to-tail or other arrangements.

Chiroptical Spectroscopy for Absolute Configuration Determination (if applicable to chiral forms)

Chiroptical spectroscopy is a powerful class of techniques used to investigate the three-dimensional structure of chiral molecules, which are molecules that are non-superimposable on their mirror images. The specific compound, this compound, is achiral as it does not possess a stereocenter or any other element of chirality. Therefore, it does not exhibit optical activity, and the determination of an absolute configuration is not applicable.

However, should a chiral analog of this compound be synthesized, chiroptical methods would be indispensable for establishing its absolute configuration. Chirality could be introduced, for instance, by the presence of a stereogenic center in one of the substituents. For such hypothetical chiral analogs, a combination of experimental chiroptical spectroscopy and quantum chemical calculations would be the state-of-the-art approach for the unambiguous assignment of the absolute configuration.

The primary chiroptical techniques employed for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores around the stereogenic center(s). For a given chiral analog, the experimental ECD spectrum of one enantiomer would be compared with the theoretically predicted spectrum generated by time-dependent density functional theory (TD-DFT) calculations. A good agreement between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analog of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectra provide information about the stereochemistry based on the vibrational modes of the molecule. Similar to the application of ECD, the experimental VCD spectrum of a chiral analog would be compared to the spectrum predicted by quantum chemical calculations for a known configuration (e.g., R or S). This comparison provides a reliable method for determining the absolute configuration.

In a typical workflow for a new chiral analog of this compound, researchers would first perform a conformational analysis to identify the most stable conformers of the molecule. Subsequently, for each significant conformer, the chiroptical spectra (ECD and/or VCD) would be calculated and weighted according to their Boltzmann population. The resulting weighted-average theoretical spectrum would then be compared with the experimental spectrum to deduce the absolute configuration of the synthesized chiral molecule.

While no specific chiroptical data for chiral analogs of this compound are available in the current literature, the application of these well-established methods would be the standard and necessary procedure for the stereochemical characterization of any such future compounds.

Preclinical Biological Activity Investigations of 3 Ethyl 2 Methoxyquinolin 7 Yl Methanol and Quinoline Derivatives

Antimicrobial Activity Studies

Quinoline (B57606) derivatives have emerged as a versatile scaffold in the development of new antimicrobial agents, exhibiting activity against a wide array of pathogenic bacteria and fungi. nih.govacs.org

Numerous studies have highlighted the potent in vitro antibacterial effects of novel quinoline derivatives. These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

A series of newly synthesized quinoline derivatives showed excellent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.govtandfonline.comtandfonline.com For instance, certain derivatives exhibited superior or comparable activity to reference drugs such as chloramphenicol, sulfamethoxazole, and ciprofloxacin. tandfonline.com Another study reported that some quinoline-based amino acid derivatives displayed moderate to excellent antibacterial activity against E. coli, S. aureus, B. subtilis, and P. aeruginosa, with some compounds showing MIC values as low as 0.62 mg/mL. biointerfaceresearch.com

The following table summarizes the in vitro antibacterial activity of selected quinoline derivatives from various studies.

| Bacterial Strain | Quinoline Derivative | MIC (µg/mL) | Reference |

| Bacillus cereus | Compound 6 | 3.12 | tandfonline.com |

| Staphylococcus aureus | Derivative 11 | 6.25 | biointerfaceresearch.com |

| Pseudomonas aeruginosa | Compounds 2 and 6 | 3.12 | tandfonline.com |

| Escherichia coli | Compounds 2 and 6 | 3.12 | tandfonline.com |

| Staphylococcus aureus | 6-chloro-4-phenylquinoline-2,3-dicarboxylic acid | Selectively active | researchgate.net |

| Escherichia coli | 8-chloro-10-phenyl-2,3-dihydropyridazino[4,5-b]quinoline-1,4-dione | Selectively active | researchgate.net |

Quinoline derivatives have also demonstrated significant in vitro antifungal properties against various fungal species.

In one study, novel quinoline derivatives were effective against Candida albicans, Aspergillus niger, Aspergillus flavus, and Fusarium oxysporum. nih.govtandfonline.com A particular derivative, compound 6, was identified as the most potent antifungal agent among the tested compounds. nih.gov Another research effort focused on quinoline derivatives linked to a chalcone (B49325) moiety, which, in combination with fluconazole, showed good inhibitory activity against C. albicans, including fluconazole-resistant strains. nih.gov

The table below presents the in vitro antifungal efficacy of selected quinoline derivatives.

| Fungal Species | Quinoline Derivative | MIC (µg/mL) | Reference |

| Candida albicans | Compound 6 | Potentially active | nih.gov |

| Aspergillus niger | Compound 6 | Potentially active | nih.gov |

| Aspergillus flavus | Compound 6 | Potentially active | nih.gov |

| Fusarium oxysporum | Compound 6 | Potentially active | nih.gov |

| Sclerotinia sclerotiorum | Compound Ac12 | 0.52 | acs.org |

| Botrytis cinerea | Compound Ac12 | 0.50 | acs.org |

A primary mechanism of antimicrobial action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govscholarsportal.infoyoutube.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to DNA damage and ultimately bacterial cell death. nih.govyoutube.comresearchgate.net

Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands, which results in fatal double-stranded breaks. nih.govyoutube.com Research has shown that novel quinoline derivatives can act as potent inhibitors of E. coli DNA gyrase. nih.gov For example, one derivative demonstrated a significant inhibitory activity with an IC50 value of 3.39 μM. nih.gov Molecular docking studies have further supported the binding of these derivatives to the active site of the DNA gyrase enzyme. nih.gov

Some quinoline derivatives are also being investigated as inhibitors of other bacterial enzymes, such as peptide deformylase (PDF), which is essential for bacterial protein synthesis. nih.govtandfonline.com

Anticancer Activity Profiling in Cellular Models

The quinoline scaffold is a prominent feature in many anticancer agents, and its derivatives have been extensively studied for their potential to combat various cancers. ekb.egglobalresearchonline.netarabjchem.orgnih.govarabjchem.org They have been shown to inhibit cancer cell growth through multiple mechanisms, including inducing apoptosis and arresting the cell cycle. ekb.egnih.govarabjchem.orgmdpi.comnih.gov

Quinoline derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.

For instance, a series of novel quinoline compounds displayed submicromolar antiproliferative activities against leukemia (U937 and HL60) and solid tumor cell lines. mdpi.com Some of these compounds were found to be more potent than the reference drug SGI-1027. mdpi.com Another study reported that derivatives of 6-cinnamamido-quinoline-4-carboxamide significantly inhibited the proliferation of various cancer cell lines with IC50 values ranging from 0.3 to less than 10 μM. nih.gov A novel quinoline derivative, 91b1, also showed a significant anticancer effect in both in vitro and in vivo models. nih.govmdpi.com

The following table summarizes the inhibitory effects of selected quinoline derivatives on cancer cell proliferation.

| Cell Line | Quinoline Derivative | IC50 (µM) | Reference |

| U937 (Leukemia) | Compound 2a | 0.7 | mdpi.com |

| HL60 (Leukemia) | Compound 2a | 0.2 | mdpi.com |

| U937 (Leukemia) | Compound 4c | 1.2 | mdpi.com |

| HL60 (Leukemia) | Compound 4c | 0.3 | mdpi.com |

| T47D (Breast Cancer) | PQ1 | Decreased viability | nih.govresearchgate.net |

| Various Cancer Cell Lines | 6-cinnamamido-quinoline-4-carboxamide derivatives | 0.3 - <10 | nih.gov |

A key mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

Several studies have shown that quinoline derivatives can trigger apoptosis in cancer cells. For example, the quinoline derivative PQ1 was found to induce apoptosis in T47D breast cancer cells by activating both caspase-8 and caspase-9, key proteins in the apoptotic cascade. nih.govresearchgate.netnih.gov Other quinoline compounds have been shown to induce apoptosis in leukemia cells, as evidenced by an increase in the sub-G1 cell population, activation of caspase-3, and positive annexin-V-FITC staining. mdpi.com Furthermore, some derivatives have been observed to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and proliferating. waocp.orgbohrium.com

The table below outlines the effects of selected quinoline derivatives on apoptosis and the cell cycle.

| Cell Line | Quinoline Derivative | Effect | Reference |

| T47D (Breast Cancer) | PQ1 | Induction of apoptosis via caspase-8 and -9 activation | nih.govresearchgate.netnih.gov |

| U937 (Leukemia) | Compounds 2a-c, 4b | Induction of apoptosis (increase in sub-G1 peak) | mdpi.com |

| U-87MG (Glioblastoma) | Imidazoquinoline-5c | Induction of apoptosis and cell cycle arrest at sub-G1 and super-G2 phases | waocp.org |

| MCF-7 (Breast Cancer) | 6-cinnamamido-quinoline-4-carboxamide derivatives | Induction of apoptosis (caspase-9 activation, PARP cleavage) | nih.gov |

| HCT116, MCF-7 | Quinazoline (B50416) derivatives | Cell cycle arrest at G2/M phase, induction of apoptosis | bohrium.com |

Enzyme Inhibition as a Therapeutic Strategy (e.g., EZH2, c-Met, RAF kinase)

The quinoline scaffold is a foundational structure in the development of various kinase inhibitors, which are crucial in cancer therapy for their ability to disrupt aberrant signaling pathways that promote tumor growth. researchgate.net Quinoline derivatives have demonstrated significant inhibitory activity against a wide range of kinases. researchgate.net

Enhancer of Zeste Homolog 2 (EZH2): EZH2 is a histone methyltransferase that is frequently overexpressed in various cancers, making it a key therapeutic target. researchgate.net Research has identified that the presence of a methoxyl group at the C-5 position of the quinoline nucleus is a common structural feature in a new class of EZH2 inhibitors. researchgate.net These findings suggest that quinoline-based compounds could be valuable for treating several types of cancer, including lymphoma, colon, prostate, breast, and lung cancer. researchgate.net

c-Met Kinase: The c-Met receptor, a hepatocyte growth factor receptor, is another attractive target in cancer therapy due to its role in tumor development, progression, and metastasis when its signaling is altered. nih.gov A number of quinoline-based small molecules have been developed as c-Met inhibitors. nih.gov For instance, 4-(2-fluorophenoxy) quinoline derivatives have been studied for their potential as c-Met kinase inhibitors. nih.gov Molecular docking studies have shown that the quinoline ring can form π-π stacking interactions with Tyr1159 and a hydrogen bond with Met1160 in the c-Met active site, which are crucial for stabilizing the ligand-protein binding. nih.gov Further modifications of the quinoline scaffold have led to potent inhibitors. A 3,6-disubstituted quinoline derivative showed selective inhibition against c-Met kinase with an IC₅₀ of 9.3 nM and potent antiproliferative activity against the MKN45 cancer cell line (IC₅₀ = 0.093 μM). nih.gov

RAF Kinase: Rapidly accelerated fibrosarcoma (RAF) kinases are central components of the MAPK signaling pathway, and their inhibition is a key strategy in cancer treatment. bohrium.com Quinoline has been used as a template for designing potent RAF inhibitors. researchgate.netbohrium.com A series of diarylurea and diarylamide derivatives featuring a quinoline core were synthesized and evaluated for their anticancer activity. researchgate.net Three of these compounds demonstrated high potency and selectivity for C-RAF kinase, with the most potent compound, 1j , exhibiting an IC₅₀ value of 0.067 μM. researchgate.net Further optimization of a 2-anilinoquinoline-diarylamides conjugate led to the development of new quinoline-based arylamides. mdpi.com Among these, the 5/6-hydroxyquinolines 17b and 18a were identified as highly potent inhibitors of both B-RAFV600E and C-RAF. mdpi.com

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 3,6-disubstituted quinoline 26 | c-Met | 9.3 nM | nih.gov |

| Compound 1j | C-RAF | 0.067 µM | researchgate.net |

| Compound 17b | B-RAFV600E | 0.128 µM | mdpi.com |

| Compound 17b | C-RAF | 0.0653 µM | mdpi.com |

| Compound 18a | B-RAFV600E | 0.114 µM | mdpi.com |

| Compound 18a | C-RAF | 0.0676 µM | mdpi.com |

Antiarrhythmic and Cardiovascular System Interactions (as seen in related quinolines like quinidine)

Quinoline derivatives have a long history of use and investigation for their effects on the cardiovascular system. nih.gov The prototypical example is quinidine, a stereoisomer of quinine (B1679958), which is an approved antiarrhythmic drug. nih.govnih.gov Many quinoline-based antimalarial drugs are known to have cardiovascular side effects, particularly affecting cardiac repolarization, which can be observed as a prolongation of the electrocardiographic QT interval. nih.gov While this effect is a known risk, it also underscores the potent interaction of the quinoline structure with cardiac ion channels, a property that can be harnessed for therapeutic antiarrhythmic purposes. nih.govwikipedia.org Parenteral administration of high concentrations of quinoline compounds like quinine and chloroquine (B1663885) has been associated with hypotension. nih.gov

Preclinical Electrophysiological Effects

Preclinical studies using cardiac preparations have elucidated the electrophysiological mechanisms underlying the antiarrhythmic potential of quinoline derivatives. A synthetic furoquinoline derivative, HA-7 , was shown to effectively suppress ischemia-reperfusion induced ventricular tachyarrhythmias in rat hearts. researchgate.net In isolated rat ventricular myocytes, HA-7 was found to prolong the action potential duration (APD) in a concentration-dependent manner. researchgate.net It also reduced the maximum rate of depolarization, the action potential amplitude, and the resting membrane potential, though to a lesser degree. researchgate.net Studies on other quinoline derivatives, such as quinine and quinidine, have also demonstrated significant effects on neuromuscular transmission, reducing the quantal content of the end-plate potential, which points to their broad activity on excitable membranes. nih.gov

Modulation of Ion Channels and Action Potential Duration

The electrophysiological effects of quinoline derivatives are a direct result of their modulation of various cardiac ion channels, which in turn alters the shape and duration of the cardiac action potential. biorxiv.org Class Ia antiarrhythmic agents, which include quinidine, primarily act by blocking sodium channels and also exhibit potassium channel blocking activity, which prolongs repolarization. wikipedia.orginnovationsincrm.com

The furoquinoline derivative HA-7 demonstrated a complex, multi-channel blocking profile. It predominantly blocks the transient outward potassium current (Ito) and the inward sodium current (INa) (IC₅₀ = 2.9 μM). researchgate.net It also inhibits the L-type calcium current (ICa) (IC₅₀ = 4.0 μM) and, to a lesser extent, the inward rectifier potassium current (IK1). researchgate.net This multi-channel modulation is believed to contribute to its antiarrhythmic efficacy. researchgate.net

Conversely, some quinoline derivatives are designed as channel activators. The compound SKA-346 was identified as a selective activator of the KCa3.1 calcium-activated potassium channel, with an EC₅₀ of 1.9 μM. nih.govntu.edu.sg Other research has explored quinoline derivatives as openers for ATP-sensitive potassium channels (KATP), which regulate the resting membrane potential in smooth muscle cells. google.com The modulation of these various depolarizing and repolarizing ion currents is the key mechanism by which quinoline compounds can alter action potential duration and exert antiarrhythmic effects. biorxiv.org

| Compound | Ion Channel | Effect | Concentration | Reference |

|---|---|---|---|---|

| HA-7 | Na⁺ (INa) | Inhibition | IC₅₀ = 2.9 μM | researchgate.net |

| HA-7 | Ca²⁺ (ICa) | Inhibition | IC₅₀ = 4.0 μM | researchgate.net |

| HA-7 | K⁺ (Ito) | Inhibition (Predominant) | N/A | researchgate.net |

| HA-7 | K⁺ (IK1) | Inhibition (Weak) | 54±8% decrease at 30 μM | researchgate.net |

| SKA-346 | K⁺ (KCa3.1) | Activation | EC₅₀ = 1.9 μM | nih.govntu.edu.sg |

Antiprotozoal and Antimalarial Activity

The quinoline ring is a cornerstone of antimalarial drug discovery, with a history dating back to the isolation of quinine. researchgate.net Quinoline-based drugs, such as chloroquine, have been mainstays in the treatment and prophylaxis of malaria for decades. nih.govresearchgate.net The heterocyclic structure is a privileged scaffold for the development of potent agents against various protozoal infections caused by Plasmodium, Leishmania, and other parasites. researchgate.netmdpi.comresearchgate.net

In Vitro Inhibition of Parasitic Growth

Numerous preclinical studies have demonstrated the potent in vitro activity of quinoline derivatives against a variety of parasites. A simple quinoline salt derivative (Compound 3 ) showed significant in vivo inhibition of parasite growth in a murine model of cerebral malaria, with 92.9% inhibition at a 50 mg/kg dose. researchgate.net Hybrid molecules combining the quinoline scaffold with other pharmacophores have also yielded promising results. A series of quinoline-imidazole hybrids showed sub-micromolar activity against both chloroquine-sensitive and multidrug-resistant P. falciparum strains, with compound 11(xxxii) being particularly potent (IC₅₀ = 0.14 μM and 0.41 μM, respectively). nih.gov

The antiprotozoal activity of quinolines extends beyond Plasmodium. A quinoline derivative salt (QDS3 ) was active against Leishmania amazonensis amastigotes with an IC₅₀ of 5.48 μM, an efficacy comparable to the control drug miltefosine. nih.gov This compound was found to be over 40 times more toxic to the parasite than to the host cell. nih.gov Novel synthetic quinolines have also been evaluated for activity against other pathogens; for example, the derivative 2NH2Q showed inhibitory activity against an in vitro model of Ebola virus replication with an IC₅₀ of 4.66 µM. nih.gov

| Compound | Organism | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Amodiaquine | Ebola Virus (trVLP) | 1.45 µM | nih.gov |

| Chloroquine | Ebola Virus (trVLP) | 3.95 µM | nih.gov |

| 2NH2Q | Ebola Virus (trVLP) | 4.66 µM | nih.gov |

| Compound 11(xxxii) | P. falciparum (CQ-sensitive) | 0.14 µM | nih.gov |

| Compound 11(xxxii) | P. falciparum (MDR) | 0.41 µM | nih.gov |

| Compound 129 | P. falciparum | 0.083 µM | mdpi.com |

| QDS3 | L. amazonensis (amastigotes) | 5.48 µM | nih.gov |

Exploration of Hemozoin Formation Inhibition

A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation. nih.govresearchgate.net During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite detoxifies the heme by crystallizing it into an inert polymer called hemozoin (also known as β-hematin). nih.govnih.gov

Quinoline drugs like chloroquine interfere with this detoxification process. nih.gov While the precise mechanism is still under investigation, a leading hypothesis is that the quinoline molecule forms a complex with the heme monomer (Fe(III)PPIX), preventing its incorporation into the growing hemozoin crystal. nih.gov Chloroquine binds to heme with a high affinity, and in vitro studies have shown it can inhibit hemozoin formation by up to 90%. nih.govresearchgate.net This inhibition leads to an accumulation of toxic free heme within the parasite's digestive vacuole. researchgate.net The excess free heme is believed to catalyze peroxidative reactions, generating reactive oxygen species that damage parasite proteins, lipids, and DNA, ultimately leading to cell death. nih.govresearchgate.net

Other Biological Modulations (e.g., immunomodulation, neurological effects based on structural similarity)

The quinoline scaffold is a prominent structural motif in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. nih.govnih.govresearchgate.net While direct experimental data on the immunomodulatory and neurological effects of (3-Ethyl-2-methoxyquinolin-7-yl)methanol is not extensively available in public literature, the activities of structurally related quinoline derivatives provide a basis for inferring its potential biological modulations. The diverse pharmacological profiles of these derivatives stem from the versatile nature of the quinoline ring, which can be extensively substituted to fine-tune interactions with various biological targets. nih.govresearchgate.net

Quinoline derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, antimalarial, anticancer, antioxidant, anticonvulsant, analgesic, and anti-inflammatory agents. nih.gov Their influence extends to the central nervous system and the immune system, highlighting the broad therapeutic potential of this class of compounds. nih.govnih.gov For instance, certain quinoline-based compounds have been explored as treatments for neurodegenerative conditions like Alzheimer's and Parkinson's diseases, while others have shown promise in managing inflammatory diseases. nih.govresearchgate.net The rich chemistry of quinolines allows for the development of molecules that can interact with specific biological pathways, including those involved in immune responses and neurological functions. nih.govresearchgate.net

The interaction of quinoline derivatives with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors is a significant area of research, given the crucial role of these receptors in various physiological and pathological processes. nih.gov The 5-HT receptor family is diverse, and compounds that can selectively target specific subtypes are of great interest for therapeutic development.

Research has led to the discovery of quinoline derivatives with high affinity for 5-HT₄ receptors, with some compounds exhibiting subnanomolar binding constants. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the interaction between quinoline-based ligands and the 5-HT₄ receptor binding site. These studies have shown that modifications to the substituents on the quinoline ring, as well as the nature of the linker and basic moiety, can dramatically influence binding affinity. nih.gov For example, the replacement of a carboxamide linker with an ester group has been shown to significantly enhance binding potency in certain series of quinoline derivatives. nih.gov

Docking studies have provided insights into the potential binding modes of these derivatives within the receptor's active site, suggesting that specific structural features can dictate the nature of the interaction. nih.govmonash.edu For instance, in silico experiments have indicated that 4-phenyl quinoline derivatives have the potential to bind to 5-HT₁B and 5-HT₂B receptors. nih.gov These computational predictions have been supported by in vitro studies, which demonstrated that certain derivatives can inhibit serotonin-induced calcium ion efflux and ERK activation, cellular events downstream of receptor activation. nih.gov

The structural features of this compound, specifically the substituted quinoline core, suggest a potential for interaction with serotonin receptors. However, without direct experimental evidence, its specific affinity and functional activity at various 5-HT receptor subtypes remain to be determined. The existing body of research on other quinoline derivatives provides a strong rationale for investigating this compound and its analogues as potential modulators of the serotonergic system.

Table 1: Examples of Quinoline Derivatives and their 5-HT Receptor Interactions

| Compound Class | Specific Derivative Example(s) | Target Receptor(s) | Key Findings | Reference(s) |

| 4-Quinolinecarboxylates | 7h, 7i, 7j | 5-HT₄ | Subnanomolar binding affinity (Kᵢ values). | nih.gov |

| 4-Phenyl Quinolines | H3a (an ethylpiperazine derivative) | 5-HT₁B, 5-HT₂B | In silico binding prediction; in vitro inhibition of serotonin-induced calcium efflux and ERK activation. | nih.gov |

| Tetrahydroquinolines | Scaffold 19 | Serotonin Receptors | Showed reasonable affinity at 1 x 10⁻⁶ M; docking studies suggest a similar binding manner to serotonin. | monash.edu |

The anti-inflammatory properties of quinoline derivatives are well-documented, with many compounds demonstrating the ability to modulate key inflammatory pathways. nih.govresearchgate.netresearchgate.net Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. nih.gov Quinoline-based molecules have emerged as a promising class of compounds in this area. nih.gov

Several studies have highlighted the ability of quinoline derivatives to inhibit the production of pro-inflammatory mediators. For example, certain derivatives have been shown to reduce the secretion of cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). researchgate.netresearchgate.netacs.org IL-1β, in particular, is a potent pro-inflammatory cytokine involved in stimulating both the immune system and brain glial cells. acs.org Some 3,5-dicarboxamide-quinoline-2(1H)-one derivatives have been found to decrease IL-1β secretion by approximately 50% at a concentration of 10 µM, suggesting their potential as immunomodulators. acs.org

The mechanisms underlying the anti-inflammatory effects of quinoline derivatives often involve the inhibition of critical signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathways are two primary pro-inflammatory signaling cascades that are frequently targeted. acs.orgacs.org For instance, a series of imidazo[4,5-c]quinoline derivatives were discovered to potently and simultaneously inhibit both the JAK/STAT and NF-κB pathways. acs.orgacs.org The lead compound from this series demonstrated strong inhibitory activity against interferon-stimulated genes (an indicator of JAK/STAT pathway activation) and the NF-κB pathway, with IC₅₀ values in the nanomolar range. acs.org

Furthermore, quinoline derivatives have been shown to suppress the expression of other important inflammatory molecules, including cyclooxygenase-2 (COX-2) and matrix metalloproteinase-2 (MMP2). researchgate.net The structural characteristics of this compound, particularly the substituted quinoline nucleus, suggest that it could potentially exhibit anti-inflammatory activity by modulating these or related pathways. However, dedicated preclinical studies are necessary to confirm this hypothesis and to elucidate the specific mechanisms of action.

Table 2: Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Pathway/Mediator(s) Modulated | Key Findings | Reference(s) |

| Imidazo[4,5-c]quinoline derivatives | JAK/STAT, NF-κB, IL-6, IL-8, IL-1β, TNF-α, IL-12, IFN-γ | Potent and simultaneous inhibition of JAK/STAT and NF-κB pathways; decreased release of multiple pro-inflammatory cytokines. | acs.orgacs.org |

| 3,5-Dicarboxamide-quinoline-2(1H)-ones | IL-1β | Reduced secretion of IL-1β by about 50% at 10 μM concentration. | acs.org |

| Pyranoquinoline, 2-substituted 3-arylquinoline, Triazole-quinoline, Triazine-quinoline | TNF-α, IL-6 | Reduction of TNF-α and IL-6 levels. | researchgate.net |

| General Quinoline Derivatives | NF-κB, MMP2, COX-2, IL-1β | Significant decrease in the expression of pro-inflammatory genes. | researchgate.net |

Structure Activity Relationship Sar Studies of Quinoline Methanols

Impact of Ethyl Group at C-3 Position on Biological Activity and Selectivity

The C-3 position of the quinoline (B57606) ring is a critical site for substitution, where the introduction of different functional groups can lead to varied pharmacological outcomes depending on the biological target. The conversion of quinoline C-H bonds to C-C bonds is a key step for creating the vast array of derivatives needed for pharmaceutical development, though direct alkylation at the C-3 position has historically been challenging. researchgate.netnih.gov

For certain biological targets, substitution at the C-3 position is not only beneficial but essential. For instance, in the development of selective α2C-adrenoceptor antagonists, SAR studies revealed an absolute requirement for a substituent in the 3-position of the quinoline ring for potent activity. researchgate.netacs.org This highlights that for specific receptor interactions, the C-3 position is a key location for introducing moieties that can enhance binding affinity and selectivity.

Conversely, for other activities, substitution at this position can be detrimental. In the context of antimalarial 4-aminoquinolines, the introduction of a methyl group at the C-3 position has been shown to reduce the compound's activity. pharmacy180.com It can be inferred that an ethyl group, being slightly larger, may produce a similar or more pronounced reduction in activity against malaria, likely due to unfavorable steric interactions within the parasite's biological target. The electronic properties of substituents at this position also appear to be important in some contexts; for example, in a series of quinolinyl-chromone derivatives, the electronic nature of the group connected to the quinoline core had a significant impact on acetylcholinesterase (AChE) inhibitory activity. nih.gov

| Substituent at C-3 | Biological Target/Activity | Observed Effect | Reference |

|---|---|---|---|

| Any Substituent | α2C-Adrenoceptor Antagonism | Critical for activity | researchgate.netacs.org |

| Methyl Group | Antimalarial (4-Aminoquinolines) | Reduces activity | pharmacy180.com |

Role of Methoxy (B1213986) Group at C-2 Position in Biological Interactions and Metabolic Stability

The C-2 position is another key site on the quinoline ring where modifications can significantly influence biological outcomes. The methoxy group (-OCH3), as an electron-donating substituent, can alter the electronic distribution of the quinoline ring system, thereby affecting its interactions with biological macromolecules. nih.gov

The impact of a C-2 methoxy group is highly context-dependent. In a study of 2-substituted quinoline derivatives as ligands for the serotonin (B10506) 5-HT4 receptor, replacing a C-2 methoxy group with a chlorine atom had a negligible effect on binding affinity. nih.gov However, substituting it with a cyclopropyl (B3062369) group led to the highest binding potency in the series, suggesting that for this receptor, steric factors or specific hydrophobic interactions at the C-2 position are more critical than the electronic effect of the methoxy group. nih.gov

In other cases, the methoxy group plays a more direct role. A series of 6-methoxy-2-arylquinolines were investigated as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.gov This indicates that the methoxy substituent can be a key feature for interactions with specific transport proteins. Furthermore, the metabolic stability of a quinoline derivative can be influenced by its substituents. While a methoxy group at the C-8 position can experience significant steric compression from adjacent atoms, potentially leading to its cleavage, the C-2 position is generally less sterically hindered, which may contribute to greater metabolic stability. nih.gov

| Substituent at C-2 | Biological Target/Activity | Observed Effect | Reference |

|---|---|---|---|

| Methoxy Group | P-glycoprotein (P-gp) Inhibition | Part of active scaffold | nih.gov |

| Methoxy Group | 5-HT4 Receptor Binding | Replacement with cyclopropyl enhanced affinity; replacement with chlorine had negligible effect. | nih.gov |

Significance of Hydroxymethyl Group at C-7 Position for Receptor Binding and Efficacy

The C-7 position of the quinoline ring is a viable point for modification to modulate biological activity. acs.org The introduction of a hydroxymethyl group (-CH2OH) provides a flexible, neutral linker that can act as both a hydrogen bond donor and acceptor. This ability to form hydrogen bonds is a fundamental interaction for ligand-receptor binding and can be crucial for efficacy.

While direct SAR studies on a C-7 hydroxymethyl group are not extensively documented, its importance can be inferred from related compounds. For example, SAR data on a series of P-gp inhibitors revealed that a hydroxymethyl group at the C-4 position of the quinoline ring plays a key role in the inhibition of the P-gp efflux pump. nih.gov Similarly, a compound featuring a quinolin-3-yl-methanol structure was identified as a potent α2C-adrenoceptor antagonist, indicating the methanol (B129727) moiety is a favorable feature for this target. researchgate.netacs.org

Studies focused specifically on the C-7 position have shown its importance. In the development of efflux pump inhibitors for Acinetobacter baumannii, substitution at the C-7 position with various hydrophobic groups was critical for inhibitory activity. acs.org Although a hydroxymethyl group was not tested in that study, it establishes that substituents at the C-7 position are well-positioned to interact with hydrophobic pockets or other key domains within a receptor's binding site. Therefore, the hydroxymethyl group at C-7 in (3-Ethyl-2-methoxyquinolin-7-yl)methanol is likely significant for mediating interactions with biological targets through hydrogen bonding, contributing to both binding affinity and efficacy.

Comprehensive Analysis of Substituent Effects Across the Quinoline Ring

The specific location of a substituent on the quinoline ring can drastically alter biological activity. This principle of positional isomerism is well-documented. For example, studies on fluoro-substituted styrylquinolines showed that a 4-fluoro analogue had significantly greater antimalarial potency than the corresponding 2-fluoro or 3-fluoro analogues. nih.gov Likewise, the biological activities of mannose-quinoline conjugates were found to be dependent on the regioisomer. rsc.org The position of the nitrogen atom within the fused azaheterocycle system (quinoline vs. isoquinoline) has also been shown to have a key influence on emission profiles and photoluminescent quantum yield. rsc.org

Stereochemistry, the 3D arrangement of atoms, is also a critical determinant of activity. The D-isomer of the antimalarial drug chloroquine (B1663885) is known to be less toxic than its L-isomer. pharmacy180.com In a series of α2C-adrenoceptor antagonists, substitutions on an associated piperazine (B1678402) ring exerted a significant and stereospecific beneficial effect on receptor affinity and potency. researchgate.netacs.org These findings underscore that the precise three-dimensional shape of a molecule is paramount for optimal interaction with chiral biological targets like receptors and enzymes.

The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can significantly influence the reactivity and biological activity of the quinoline ring. numberanalytics.com The nitrogen atom in the quinoline system withdraws electron density, making it a relatively electron-deficient system. numberanalytics.com Electron-donating groups (EDGs) can enhance reactivity towards electrophiles, while electron-withdrawing groups (EWGs) decrease it. numberanalytics.com These electronic shifts affect how the molecule binds to its target; for instance, π-π stacking interactions between the electron-rich/deficient regions of the quinoline ring and aromatic amino acid residues in a protein are common. nih.gov

Steric effects, which relate to the size and shape of substituents, also play a crucial role. Bulky groups can cause steric hindrance, either preventing the molecule from fitting into a receptor's binding site or, conversely, promoting a tighter fit by occupying a large hydrophobic pocket. acs.org In some cases, steric and electronic effects are intertwined. For example, a C-8 methoxy group can be destabilized by steric compression from an adjacent C-7 bromine atom, facilitating its metabolic cleavage. nih.gov Ultimately, a balance of electronic and steric properties is often required to achieve optimal biological activity.

Development of Predictive Models for Structure-Activity Correlations

To navigate the complexity of SAR and rationally design new bioactive compounds, researchers increasingly rely on computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov

Several types of QSAR models are used for quinoline derivatives:

2D-QSAR: These models use 2D structural descriptors (e.g., molecular weight, logP, electronic parameters) to predict activity. They are independent of molecular alignment and can provide good predictive capacity. nih.gov

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), require the 3D alignment of molecules. They generate contour maps that visualize regions where steric bulk, positive/negative electrostatic potential, or hydrophobic/hydrophilic properties are favorable or unfavorable for activity. nih.gov

These models are developed using a "training set" of compounds with known activities and are then validated using a "test set" to assess their predictive power. nih.gov Statistical parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and mean absolute error (MAE) are used to evaluate the model's quality. nih.gov Successful QSAR models serve as powerful tools, providing crucial insights into the structural requirements for bioactivity and guiding the synthesis of new, more potent quinoline derivatives, thereby reducing the time and cost associated with drug discovery. nih.govnih.gov

Mechanistic Investigations at the Molecular and Cellular Level for Quinoline Derivatives

Identification and Validation of Molecular Targets

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities. The identification of specific molecular targets is a critical step in understanding the therapeutic potential and mechanism of action of these compounds. Research has shown that quinoline derivatives can interact with a variety of biological macromolecules, leading to the modulation of their functions.

One of the most prominent classes of molecular targets for quinoline derivatives are protein kinases . These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Numerous studies have focused on designing quinoline-based compounds as kinase inhibitors. nih.govmdpi.com For instance, certain quinoline derivatives have been shown to inhibit receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met, which are key drivers of tumor growth and angiogenesis. nih.gov The versatility of the quinoline ring allows for substitutions that can be tailored to fit into the ATP-binding pocket of specific kinases, leading to potent and selective inhibition. researchgate.net

Another significant molecular target for quinoline derivatives is topoisomerases . These enzymes are essential for resolving topological problems in DNA during replication, transcription, and repair. Inhibition of topoisomerases leads to DNA damage and ultimately cell death, making them attractive targets for anticancer drugs. Several quinoline derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. nih.govmdpi.comnih.gov For example, some novel pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit both topoisomerase I and IIα activity. mdpi.com

Quinoline derivatives have also been investigated as modulators of G-protein coupled receptors (GPCRs) . GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes. nih.gov Some quinoline derivatives have been developed as ligands for specific GPCRs, such as the serotonin (B10506) 5-HT6 receptor, with potential applications in treating cognitive disorders. nih.gov

Furthermore, other molecular targets for quinoline derivatives include enzymes like dihydroorotate dehydrogenase (hDHODH) , which is involved in pyrimidine (B1678525) biosynthesis and is a target for anticancer agents. orientjchem.org The ability of the quinoline scaffold to be extensively decorated with various functional groups allows for the fine-tuning of interactions with these diverse molecular targets.

Elucidation of Intracellular Signaling Pathways Affected by Compound Action

Once a molecular target is identified, the next step is to elucidate the downstream intracellular signaling pathways that are affected by the action of the quinoline derivative. The modulation of a specific target can trigger a cascade of events within the cell, ultimately leading to a physiological response.

When quinoline derivatives act as topoisomerase inhibitors , they induce DNA strand breaks. This damage activates DNA damage response (DDR) pathways, leading to cell cycle arrest to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis. nih.govyoutube.com The specific pathways activated can depend on the type of topoisomerase inhibited and the cellular context.

In the case of quinoline derivatives targeting GPCRs , the affected signaling pathways depend on the specific receptor and whether the compound acts as an agonist or antagonist. For instance, a quinoline-based 5-HT6 receptor antagonist could modulate cyclic adenosine (B11128) monophosphate (cAMP) levels and downstream signaling cascades in the brain, which are implicated in learning and memory. nih.gov A series of quinoline derivatives were also found to be potent and selective phosphodiesterase 5 (PDE5) inhibitors, which act on the nitric oxide/cGMP/CREB pathway, showing potential for treating Alzheimer's disease by rescuing synaptic and memory defects. nih.gov

Quantitative Analysis of Ligand-Receptor Interactions (e.g., binding assays)

To characterize the interaction between a quinoline derivative and its molecular target, quantitative binding assays are employed. These assays provide crucial data on the affinity and kinetics of the interaction, which are essential for drug development.

Commonly used techniques include radioligand binding assays , where a radioactively labeled ligand competes with the test compound for binding to the receptor. This allows for the determination of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the compound. labome.comsigmaaldrich.com For example, the binding affinity of novel quinoline derivatives to the 5-HT6 receptor has been quantified using such assays. nih.gov

Fluorescence-based assays are another powerful tool. For instance, changes in the fluorescence of a labeled ligand or the receptor itself upon binding can be measured to quantify the interaction. labome.com

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of binding events. It provides detailed kinetic information, including association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (KD). labome.com

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

The following table provides examples of inhibitory concentrations (IC50) for various quinoline derivatives against their respective molecular targets, as reported in the scientific literature.

| Compound Class | Molecular Target | IC50 Value | Reference |

| Pyrazolo[4,3-f]quinoline derivatives | Topoisomerase I | ~7-fold less active than camptothecin | mdpi.com |

| Pyrazolo[4,3-f]quinoline derivatives | Topoisomerase IIα | 88.3% inhibition (for compound 2E) | mdpi.com |

| 4,6,7-substituted quinolines | c-Met kinase | 19 nM (for compound 27) | nih.gov |

| Quinoline-based PDE5 inhibitor | PDE5 | 0.27 nM (for compound 7a) | nih.gov |

| Substituted quinoline-thiophene scaffolds | HeLa and MCF-7 cell lines | Potent and selective cytotoxicity | orientjchem.org |

| 2-Arylquinoline derivatives | PC3 and HeLa cell lines | IC50 values of 8.3 μM to 34.34 μM | rsc.org |

| Morpholine-substituted tetrahydroquinoline derivatives | A549 cancer cell line | 0.033 ± 0.003 µM (for compound 10e) | mdpi.com |

This table is for illustrative purposes and shows data for various quinoline derivatives, not for (3-Ethyl-2-methoxyquinolin-7-yl)methanol.

Investigation of Cellular Uptake and Subcellular Distribution

Understanding how a compound enters a cell and where it localizes is fundamental to comprehending its biological activity. The cellular uptake and subcellular distribution of quinoline derivatives are influenced by their physicochemical properties, such as lipophilicity, size, and charge.

Cellular uptake can be studied using various techniques. One common method is to incubate cells with the compound and then measure its intracellular concentration over time using analytical methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry. For fluorescent quinoline derivatives, uptake can be quantified using flow cytometry or fluorescence microscopy. mdpi.com Studies on substituted quinolines have shown that their lipophilicity, often predicted by the logarithm of the partition coefficient (cLogP), can correlate with their cytotoxic effects, suggesting that cellular uptake is a key factor in their activity. rsc.org

Once inside the cell, the subcellular distribution of a compound determines its access to potential molecular targets. Confocal microscopy is a powerful tool for visualizing the localization of fluorescent compounds or compounds labeled with a fluorescent tag within different cellular compartments. nih.govresearchgate.net For example, quinoline derivatives have been designed as fluorescent probes that specifically accumulate in the Golgi apparatus or lipid droplets. nih.govresearchgate.net The subcellular localization is often dictated by the compound's properties. For instance, more lipophilic compounds may preferentially accumulate in membranes or lipid-rich organelles, while charged molecules might be sequestered in specific compartments like lysosomes.

The ability to control the subcellular distribution of quinoline derivatives through chemical modification is an active area of research, as it offers a strategy to enhance their efficacy and reduce off-target effects.

Preclinical Pharmacokinetic and Metabolic Profiling of Quinoline Derivatives

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

The in vitro metabolic stability of a compound is a critical parameter assessed during drug discovery to predict its in vivo half-life and clearance. researchgate.net This is often evaluated using subcellular fractions of liver cells, such as microsomes, or intact liver cells like hepatocytes. wuxiapptec.com Liver microsomes are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways. wuxiapptec.commdpi.com

While specific data for (3-Ethyl-2-methoxyquinolin-7-yl)methanol is not publicly available, the metabolic fate of quinoline (B57606) derivatives has been a subject of extensive study. The stability of such compounds is determined by incubating them with liver microsomes or hepatocytes and monitoring their disappearance over time. mdpi.com

Cytochrome P450 (CYP) Mediated Metabolism and Isoenzyme Identification

The metabolism of the quinoline ring is primarily mediated by the cytochrome P450 system. nih.govoup.com Studies on the parent quinoline molecule have identified several CYP isoenzymes responsible for its biotransformation. For instance, CYP2E1 is the principal enzyme involved in the formation of 3-hydroxyquinoline (B51751), while CYP2A6 is mainly responsible for the generation of quinoline-1-oxide in human liver microsomes. nih.govoup.com The formation of other hydroxylated metabolites and diols can also be attributed to the activity of various CYP enzymes. nih.gov For substituted quinolines, the nature and position of the substituents can significantly influence which CYP isoenzymes are involved and the rate of metabolism. researchgate.net For example, CYP2C9 has been shown to be a significant enzyme in the metabolism of certain quinoline-4-carboxamide analogs. nih.gov

Table 1: Major CYP Isoenzymes Involved in the Metabolism of Quinoline

| CYP Isoenzyme | Major Metabolite(s) Formed | Reference |

| CYP2E1 | 3-hydroxyquinoline | nih.gov, oup.com |

| CYP2A6 | Quinoline-1-oxide, Quinoline-5,6-diol (via epoxide) | nih.gov, oup.com |

| CYP2C9 | Metabolizes quinoline-4-carboxamide analogs | nih.gov |

| CYP1A1/2 | Involved in side-chain hydroxylation of some derivatives | researchgate.net |

| CYP2B1 | Involved in side-chain hydroxylation of some derivatives | researchgate.net |

This table represents data for the general quinoline scaffold and specific derivatives, as data for this compound is not available.

Identification of Primary Metabolites and Metabolic Pathways (e.g., hydroxylation, dealkylation)

The primary metabolic pathways for quinoline derivatives are well-documented and include oxidation and conjugation reactions. nih.gov For the hypothetical metabolism of this compound, several pathways can be predicted based on the metabolism of similar structures.

Hydroxylation: This is a common metabolic route for aromatic systems. Hydroxylation can occur on the quinoline ring itself, with the formation of various hydroxyquinoline isomers. nih.gov For instance, studies on quinoline show the formation of 3-hydroxyquinoline and 5,6-dihydroxy-5,6-dihydroquinoline. nih.gov The ethyl group at the 3-position and the methanol (B129727) group at the 7-position of this compound could also be subject to hydroxylation. nih.gov

Dealkylation: The methoxy (B1213986) group at the 2-position is a likely site for O-demethylation, a common metabolic reaction for alkoxy-substituted compounds, leading to the formation of a hydroxyl group. nih.gov

Oxidation of the Alcohol: The primary alcohol of the methanol group at the 7-position can be oxidized to the corresponding aldehyde and subsequently to a carboxylic acid.

N-oxidation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide. nih.gov

Glucuronidation: The newly formed hydroxyl groups from hydroxylation or dealkylation, as well as the original methanol group, can undergo Phase II conjugation with glucuronic acid to form glucuronides, which are more water-soluble and readily excreted. nih.govnih.gov

Table 2: Predicted Metabolic Pathways for Quinoline Derivatives

| Metabolic Pathway | Description | Potential Metabolite Type | Reference |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the quinoline ring or side chains. | Hydroxylated derivatives | nih.gov, nih.gov |

| Dealkylation | Removal of an alkyl group, such as the methyl from the methoxy group. | Demethylated derivatives | nih.gov |

| Oxidation | Oxidation of alcohol or alkyl side chains. | Aldehydes, carboxylic acids | nih.gov |

| N-Oxidation | Addition of an oxygen atom to the quinoline nitrogen. | N-oxide derivatives | nih.gov |

| Glucuronidation | Conjugation with glucuronic acid at hydroxyl groups. | Glucuronide conjugates | nih.gov, nih.gov |

This table represents general metabolic pathways for quinoline derivatives, as specific data for this compound is not available.

In Vivo Pharmacokinetics in Animal Models (e.g., systemic exposure, clearance)

In vivo pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole organism. eurekaselect.com While specific in vivo pharmacokinetic data for this compound are not available in the public domain, general principles for quinoline derivatives can be discussed.

Oral Bioavailability and Distribution in Animal Tissues

The oral bioavailability of quinoline derivatives can be variable and is influenced by factors such as aqueous solubility, lipophilicity, and the extent of first-pass metabolism in the gut and liver. researchgate.net For some quinoline derivatives, oral bioavailability can be improved through structural modifications. nih.gov The distribution of quinoline compounds into tissues is dependent on their physicochemical properties. Lipophilicity plays a role in tissue penetration, including crossing the blood-brain barrier. nih.gov Studies with other quinoline-containing compounds have shown distribution to various tissues, with accumulation in organs like the liver. nih.gov

Excretion Pathways in Preclinical Species

The excretion of quinoline derivatives and their metabolites occurs through both renal and fecal routes. The extent to which each pathway contributes depends on the properties of the parent compound and its metabolites. Generally, more polar metabolites, such as glucuronide conjugates, are readily excreted in the urine. nih.gov Less polar compounds or those that are poorly absorbed after oral administration may be primarily eliminated in the feces. For some quinoline-based drugs, urinary excretion of the unchanged drug is a minor pathway, indicating extensive metabolism. nih.gov

Cross-Species Metabolic Comparisons in Preclinical Settings

Comparing the metabolism of a drug candidate across different preclinical species (e.g., rat, mouse, dog, monkey) and with human in vitro systems is a cornerstone of drug development. nih.gov These studies are crucial for identifying the most appropriate animal model for predicting human pharmacokinetics and toxicity. Significant interspecies differences in the rate and pathways of metabolism are common and are often due to variations in the expression and activity of CYP450 enzymes. nih.gov For example, the formation of quinoline-1-oxide is a major pathway in human liver microsomes but is minimal in rat liver microsomes. nih.govoup.com Such differences can lead to species-specific metabolite profiles and can have significant implications for the extrapolation of preclinical data to humans. nih.gov A thorough understanding of these cross-species differences is vital for the successful development of new therapeutic agents.

Computational Chemistry and Rational Design Approaches for Quinoline Based Molecules

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wustl.edu This method is widely used to forecast the binding mode and affinity of a small molecule ligand, such as a quinoline (B57606) derivative, to the binding site of a target protein.

Molecular docking studies on various quinoline derivatives have successfully elucidated their binding modes within the active sites of numerous biological targets. These studies reveal the critical intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that govern the ligand-protein recognition process. nih.govnih.gov For instance, in studies of quinoline derivatives as potential inhibitors for targets like Aurora A kinase and cyclooxygenase (COX), docking simulations have identified key amino acid residues that form crucial contacts with the quinoline scaffold and its substituents. orientjchem.orgproquest.com The nitrogen atom within the quinoline ring and hydroxyl or methoxy (B1213986) groups are often involved in forming hydrogen bonds, which anchor the ligand in the binding pocket. nih.govacs.org The aromatic nature of the quinoline ring frequently contributes to hydrophobic and pi-pi stacking interactions with aromatic residues of the target protein, further stabilizing the complex. doi.org

Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives

| Quinoline Derivative | Target Protein | Key Interactions Observed | Docking Score (kcal/mol) |

|---|---|---|---|

| Pyrimidine-containing quinoline | HIV Reverse Transcriptase | Hydrogen bonds with LYS101, hydrophobic interactions with TRP229. nih.gov | -10.67 nih.gov |

| Quinoline-thiadiazole derivative | Cyclooxygenase-1 (COX-1) | Not specified in detail, but inhibitory activity was confirmed. proquest.com | -8.56 to -5.87 proquest.com |

| (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide | Aurora A kinase | Hydrogen bonds with Arg137, Thr217, Lys162, Ala213. orientjchem.org | -8.20 orientjchem.org |

| 8-hydroxyquinoline derivative | GLI1 Transcription Factor | Hydrogen bonds with Lys171 and Glu119. nih.gov | Not specified nih.gov |

| Thiopyrano[2,3-b]quinoline derivative | CB1a Protein | Interactions with ILE-8, LYS-7, PHE-15, TRP-12. nih.gov | -5.3 to -6.1 nih.gov |

A critical component of molecular docking is the scoring function, which is a mathematical model used to estimate the binding affinity between the ligand and the target protein. wikipedia.org There are several types of scoring functions, each with its own strengths and limitations:

Force-Field-Based Scoring Functions: These functions calculate the binding energy by summing up the van der Waals and electrostatic interactions between the atoms of the ligand and the protein. wikipedia.org

Empirical Scoring Functions: These are based on a set of weighted energy terms that are derived from experimental binding data. They account for factors like hydrogen bonds, ionic interactions, hydrophobic effects, and the number of rotatable bonds in the ligand. wikipedia.org

Knowledge-Based Scoring Functions: These derive statistical potentials from the frequency of atom-atom contacts observed in large databases of experimentally determined protein-ligand complexes. wikipedia.org

The choice of scoring function can significantly impact the accuracy of binding affinity prediction. wustl.edu Studies often employ multiple scoring functions or a consensus scoring approach to improve the reliability of the predictions. scilit.com For quinoline derivatives, docking scores obtained from these functions provide a quantitative measure to rank different compounds and prioritize them for further experimental testing. proquest.comresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govmdpi.com For quinoline-based molecules, MD simulations are invaluable for:

Assessing Complex Stability: By simulating the protein-ligand complex in a solvent environment, MD can assess the stability of the predicted binding pose from docking. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored over the simulation time to check for stability. doi.orgmdpi.com

Analyzing Conformational Changes: MD simulations can reveal how the ligand and protein adapt to each other upon binding, including conformational changes in both the ligand and the protein's active site. nih.gov

Investigating Water-Mediated Interactions: These simulations can explicitly model the role of water molecules in the binding site, which can be crucial for mediating interactions between the ligand and the protein. arabjchem.org

In studies of quinoline derivatives as kinase inhibitors, MD simulations have been used to confirm the stability of the ligand within the kinase domain and to observe the persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules like (3-Ethyl-2-methoxyquinolin-7-yl)methanol. scirp.orgnih.gov

The electronic properties of a molecule are fundamental to its reactivity and interactions. Key parameters derived from quantum chemical calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. scirp.orgrsc.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target. arabjchem.orguantwerpen.be

For various quinoline derivatives, DFT calculations have been employed to determine their HOMO-LUMO energy gaps, providing insights into their relative stabilities and reactivities. arabjchem.orgresearchgate.net

Table 2: Examples of HOMO-LUMO Energy Gaps for Quinoline Derivatives Calculated by DFT